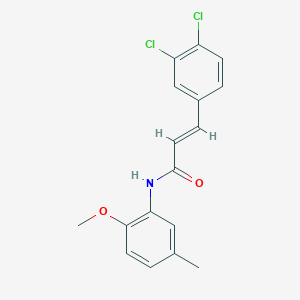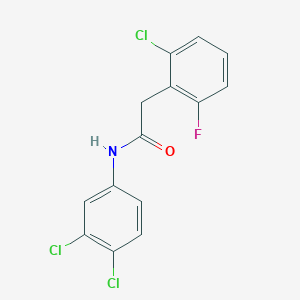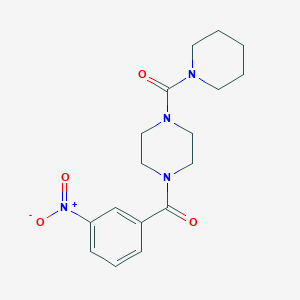![molecular formula C15H15N5 B5772231 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5772231.png)
1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile, also known as PPAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. PPAC is a pyrazole-based compound that exhibits a unique pharmacological profile, making it a promising candidate for the treatment of various diseases.
科学研究应用
1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been extensively studied for its potential applications in drug discovery and development. It exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been shown to inhibit the activity of various enzymes and receptors, including cyclooxygenase-2, 5-lipoxygenase, and p38 mitogen-activated protein kinase. These activities make 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile a promising candidate for the treatment of various diseases, including cancer, inflammation, and diabetes.
作用机制
The mechanism of action of 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a critical role in the production of prostaglandins, which are involved in inflammation and pain. 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has also been shown to inhibit the activity of 5-lipoxygenase, an enzyme that plays a critical role in the production of leukotrienes, which are involved in inflammation and asthma. Additionally, 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been shown to inhibit the activity of p38 mitogen-activated protein kinase, a signaling molecule that plays a critical role in inflammation and stress responses.
Biochemical and Physiological Effects
1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has also been shown to inhibit the activation of nuclear factor-kappaB, a transcription factor that plays a critical role in inflammation and immune responses. Additionally, 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been shown to inhibit the proliferation and migration of cancer cells, making it a promising candidate for cancer treatment.
实验室实验的优点和局限性
1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile exhibits a wide range of pharmacological activities, making it a versatile compound for drug discovery and development. However, there are also some limitations to using 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile in lab experiments. It can be difficult to determine the optimal dosage and administration route, and there is limited information on its toxicity and safety.
未来方向
There are several future directions for 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile research. One area of interest is the development of 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile-based drugs for the treatment of cancer, inflammation, and diabetes. Additionally, further research is needed to fully understand the mechanism of action of 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile and its potential interactions with other drugs. Finally, there is a need for more studies to determine the safety and toxicity of 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile in humans, which will be critical for its development as a therapeutic agent.
Conclusion
In conclusion, 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile is a promising compound for drug discovery and development. It exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been shown to inhibit the activity of various enzymes and receptors, making it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand the mechanism of action of 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile and its potential applications in medicine.
合成方法
1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1-phenyl-3-(1-pyrrolidinyl)-1H-pyrazole-4-carbonitrile with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired product using sodium borohydride. The resulting 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile compound can be purified using standard chromatographic techniques.
属性
IUPAC Name |
1-phenyl-5-[(E)-pyrrolidin-1-ylmethylideneamino]pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c16-10-13-11-18-20(14-6-2-1-3-7-14)15(13)17-12-19-8-4-5-9-19/h1-3,6-7,11-12H,4-5,8-9H2/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHXONWNXOFCMA-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C=NC2=C(C=NN2C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)/C=N/C2=C(C=NN2C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetic acid](/img/structure/B5772156.png)


![4-chloro-N-[2-(3-chlorophenyl)ethyl]-3-nitrobenzamide](/img/structure/B5772173.png)


![3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5772197.png)
![{3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5772217.png)
![5,5-dimethyl-3-[2-(3-phenoxyphenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5772225.png)
![1-[4-(benzyloxy)-2-methylphenyl]ethanone](/img/structure/B5772238.png)

![4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide](/img/structure/B5772249.png)